1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine

sigma-2 receptor sigma-1 receptor radioligand binding

This cyclohexenyl benzylpiperazine is a crucial D3 partial agonist and sigma-2 ligand for SAR studies, offering a distinct pharmacological profile compared to saturated analogs like PB28. Ideal for validating dopamine stabilization hypotheses and oncology target engagement where moderate potency is required to avoid full receptor saturation. Secure this research-use-only compound to advance neurological and cancer biology programs.

Molecular Formula C18H26N2
Molecular Weight 270.4 g/mol
Cat. No. B5078943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine
Molecular FormulaC18H26N2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-5,7-8,18H,6,9-16H2
InChIKeyVMOVHEKNZJZXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine: Chemical Identity and Baseline Characteristics for Procurement Decisions


1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine (C18H26N2, MW 270.41 g/mol) is a 1,4-disubstituted piperazine derivative featuring a benzyl group at the N4 position and a cyclohex-3-en-1-ylmethyl moiety at the N1 position . This compound belongs to the benzylpiperazine class, which has been extensively characterized as sigma receptor ligands, dopamine receptor modulators, and melanin-concentrating hormone (MCH) receptor probes [1]. The cyclohexenyl substituent introduces a conformationally constrained aliphatic ring system that differentiates it from saturated cyclohexyl analogs and aromatic-substituted derivatives, potentially affecting receptor subtype selectivity and metabolic stability [2]. The compound is commercially available as a research-grade screening compound for non-human, non-therapeutic applications .

Why 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine Cannot Be Simply Substituted with Other Benzylpiperazines


Benzylpiperazine derivatives cannot be interchanged generically because subtle structural variations—including cyclohexenyl versus cyclohexyl saturation, benzyl substitution pattern, and N-alkyl linker length—produce distinct pharmacological fingerprints across sigma-1 (σ1), sigma-2 (σ2), dopamine D3, and melanocortin-4 (MC4R) receptor targets [1]. SAR studies have demonstrated that replacing a saturated cyclohexyl group with a cyclohex-3-enyl moiety alters both conformational flexibility and electron density distribution, which directly impacts receptor subtype selectivity and binding kinetics [2]. Furthermore, the combination of N1-cyclohexenylmethyl and N4-benzyl substituents creates a unique pharmacophore that cannot be replicated by either N1-cyclohexyl (e.g., PB28 class) or N4-aryl-only analogs [3]. The following evidence guide quantifies these differentiation points to inform scientifically rigorous selection.

Quantitative Differentiation Evidence for 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine: Head-to-Head and Cross-Study Comparisons


Sigma-2 Receptor Binding Affinity and Selectivity Profile Relative to PB28-Class Cyclohexylpiperazines

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine demonstrates sigma receptor binding characteristics that differentiate it from the extensively studied cyclohexylpiperazine class represented by PB28. While PB28 exhibits sub-nanomolar dual affinity (σ1 Ki = 0.38 nM; σ2 Ki = 0.68 nM) with mixed agonist/antagonist functional activity , the cyclohexenyl substitution in the target compound reduces conformational flexibility and alters the stereoelectronic profile, which CoMFA models predict to confer distinct σ2/σ1 selectivity ratios [1]. Comparative molecular field analysis across a set of 45 cyclohexyl/cyclohexenyl piperazine derivatives established that the degree of ring unsaturation (saturated vs. mono-unsaturated vs. aromatic) is a statistically significant descriptor (q² = 0.62, r² = 0.91) for σ2 receptor binding affinity prediction [1].

sigma-2 receptor sigma-1 receptor radioligand binding structure-affinity relationship

Dopamine D3 Receptor Partial Agonist Activity Versus Full Agonists and Antagonists

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine is identified as a dopamine D3 receptor partial agonist [1]. This functional profile distinguishes it from D3 full agonists (which may cause receptor desensitization with chronic exposure) and D3 antagonists (which block all endogenous dopaminergic tone). In the broader benzylpiperazine series, D3 receptor binding affinity has been reported as Ki = 1.80 nM for structurally related analogs [2]. The partial agonist mechanism offers a therapeutic window where receptor signaling can be stabilized at submaximal levels, a strategy validated in Parkinson's disease and substance use disorder research where maintaining basal dopaminergic tone while blunting pathological hyperactivation is therapeutically advantageous [1].

dopamine D3 receptor partial agonist G-protein coupled receptor Parkinson's disease research

Antiproliferative Activity in MCF7 Breast Cancer Cells: Functional Differentiation from PB28

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine has demonstrated antiproliferative activity against human MCF7 breast adenocarcinoma cells, as assessed by inhibition of cell growth after 72 hours using the MTT assay [1]. This functional activity distinguishes it from PB28, a structurally related cyclohexylpiperazine that shows potent MCF7 growth inhibition (IC50 = 25 nM after 2-day treatment) via sigma-2 receptor-mediated caspase-independent apoptosis . The cyclohexenyl substitution in the target compound may alter the balance between sigma-2-mediated cytotoxicity and potential off-target effects, offering a differentiated profile for researchers investigating sigma-2 receptor pharmacology in oncology without the extreme potency of PB28-class ligands [2].

antiproliferative MCF7 cells cancer research sigma-2 receptor

Melanocortin-4 Receptor (MC4R) Ligand Potential Differentiated from Diethyl Amine Analogues

Structure-activity relationship studies on melanocortin-4 receptor (MC4R) ligands have demonstrated that aliphatic carbocyclic replacement of the benzyl group yields compounds with high MC4R affinity. Specifically, compounds incorporating cyclohexyl and cyclohexenyl groups (including the cyclohex-3-en-1-ylmethyl moiety present in the target compound) exhibit consistent high MC4R affinity, while the original diethyl amine series showed distinct pharmacological properties [1]. This differentiation is critical for researchers developing MC4R-targeted probes for obesity and metabolic disorder studies, as the cyclohexenylpiperazine scaffold provides an alternative chemotype to traditional diethyl amine-based MC4R ligands, potentially circumventing intellectual property constraints or offering improved metabolic stability [2].

melanocortin-4 receptor MC4R metabolic disorders GPCR

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine Based on Quantitative Evidence


Sigma-2 Receptor Pharmacological Probe Development with Tunable Affinity

Based on class-level CoMFA modeling evidence indicating that cyclohexenyl substitution modulates sigma-2 receptor affinity and selectivity relative to saturated cyclohexyl analogs like PB28 [1], this compound is optimally deployed as a scaffold for structure-activity relationship (SAR) studies aimed at identifying sigma-2 ligands with moderate potency. Unlike PB28 (σ2 Ki = 0.68 nM), which may saturate receptors at low concentrations and limit functional dynamic range, the cyclohexenyl analog provides a starting point for developing ligands with reduced potency—potentially enabling more precise pharmacological dissection of sigma-2-mediated pathways in cancer cell biology and neuroscience applications.

Dopamine D3 Receptor Partial Agonist Research in Parkinson's Disease and Addiction Models

The confirmed D3 receptor partial agonist activity of this compound [2] makes it a valuable tool for investigating the 'dopamine stabilization' hypothesis in neurological and psychiatric research. Partial agonists stabilize receptor signaling at submaximal levels, offering a mechanistic advantage over full agonists (which risk desensitization) and antagonists (which eliminate basal tone). This compound can serve as a reference ligand for validating D3 partial agonism assays, developing novel D3-targeted therapeutics with improved side-effect profiles, or exploring D3 receptor contributions to substance use disorder and Parkinson's disease pathophysiology.

Breast Cancer Cell Proliferation Studies Requiring Moderate Sigma-2 Ligand Potency

With demonstrated antiproliferative activity against MCF7 breast cancer cells [3], this compound is suitable for oncology research programs investigating sigma-2 receptor pharmacology where ultra-potent ligands like PB28 (MCF7 IC50 = 25 nM) are not ideal. The moderate potency profile—inferred from its cyclohexenyl structural class—provides a wider experimental concentration window, reducing the risk of off-target cytotoxicity and enabling more accurate determination of sigma-2 receptor-specific effects versus non-specific growth inhibition. This is particularly relevant for combination therapy studies where precise concentration control is essential.

Melanocortin-4 Receptor (MC4R) Ligand Scaffold for Metabolic Disorder Drug Discovery

SAR evidence demonstrating that cyclohexenyl-substituted piperazines exhibit high MC4R affinity [4] positions this compound as a strategic starting point for medicinal chemistry programs targeting obesity and metabolic disorders. The cyclohexenylpiperazine scaffold provides a distinct chemotype from traditional diethyl amine-based MC4R ligands, offering opportunities to explore novel intellectual property space while potentially improving metabolic stability and brain penetration profiles. This compound is appropriate for hit-to-lead optimization campaigns and as a tool compound for validating MC4R-mediated pathways in feeding behavior and energy homeostasis studies.

Quote Request

Request a Quote for 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.